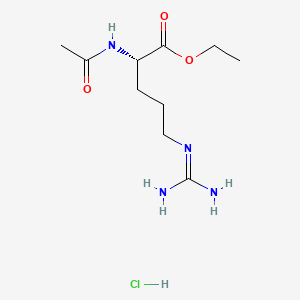
Ethyl N2-acetyl-L-argininate monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N2-acetyl-L-argininate monohydrochloride is a synthetic compound derived from L-arginine, an amino acid. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This compound is part of the human exposome, which includes all the environmental exposures an individual encounters throughout their life .
Vorbereitungsmethoden
The synthesis of Ethyl N2-acetyl-L-argininate monohydrochloride involves the esterification of N2-acetyl-L-arginine with ethanol, followed by the formation of the hydrochloride salt. The reaction conditions typically include the use of an acid catalyst to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Ethyl N2-acetyl-L-argininate monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl N2-acetyl-L-argininate monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of Ethyl N2-acetyl-L-argininate monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in amino acid metabolism and protein synthesis. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ethyl N2-acetyl-L-argininate monohydrochloride can be compared with other similar compounds, such as:
Ethyl lauroyl arginate: This compound is also derived from L-arginine and has similar antimicrobial properties.
N2-acetyl-L-arginine: This compound is a precursor to this compound and shares similar chemical properties.
This compound is unique due to its specific esterification with ethanol and the formation of the hydrochloride salt, which enhances its solubility and stability .
Eigenschaften
CAS-Nummer |
74802-30-5 |
|---|---|
Molekularformel |
C10H21ClN4O3 |
Molekulargewicht |
280.75 g/mol |
IUPAC-Name |
ethyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C10H20N4O3.ClH/c1-3-17-9(16)8(14-7(2)15)5-4-6-13-10(11)12;/h8H,3-6H2,1-2H3,(H,14,15)(H4,11,12,13);1H/t8-;/m0./s1 |
InChI-Schlüssel |
WLGRWHIZSQXDMC-QRPNPIFTSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C.Cl |
Kanonische SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





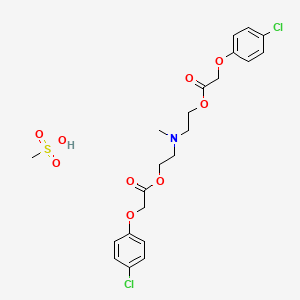

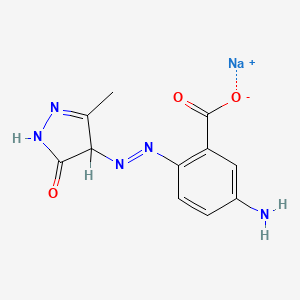
![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)

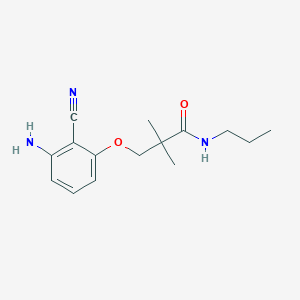


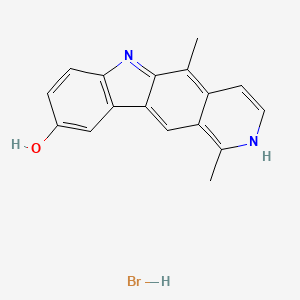

![trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate](/img/structure/B12685242.png)
